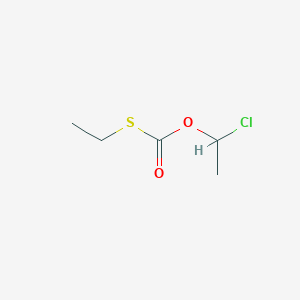![molecular formula C8H7NO4S B3183635 [(E)-2-nitrovinyl]sulfonylbenzene CAS No. 101933-29-3](/img/structure/B3183635.png)
[(E)-2-nitrovinyl]sulfonylbenzene
Overview
Description
[(E)-2-nitrovinyl]sulfonylbenzene is an organic compound with the molecular formula C8H7NO4S It features a nitrovinyl group attached to a sulfonylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-nitrovinyl]sulfonylbenzene typically involves the reaction of a sulfonylbenzene derivative with a nitrovinyl precursor. One common method is the reaction of sulfonylbenzene with nitroethylene under basic conditions, which facilitates the formation of the nitrovinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-nitrovinyl]sulfonylbenzene undergoes several types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-2-nitrovinyl]sulfonylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-2-nitrovinyl]sulfonylbenzene involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its derivatives. These interactions can affect cellular pathways and molecular targets, leading to various biological effects.
Comparison with Similar Compounds
[(E)-2-nitrovinyl]sulfonylbenzene can be compared with other sulfonylbenzene derivatives and nitrovinyl compounds:
Sulfonylbenzene Derivatives: Compounds such as sulfonylbenzene and its derivatives share the sulfonyl group but differ in their substituents, leading to variations in reactivity and applications.
Nitrovinyl Compounds: Compounds like nitroethylene and nitrostyrene have similar nitrovinyl groups but differ in their aromatic or aliphatic nature, affecting their chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and potential applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
[(E)-2-nitroethenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFNURQMDOMOAV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)


![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)








![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)

